molecular formula C24H26N4OS B7834674 4-(4-TERT-BUTYLPHENYL)-6-[(4-ETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-TERT-BUTYLPHENYL)-6-[(4-ETHOXYPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7834674
M. Wt: 418.6 g/mol
InChI Key: YAYODTBTXXZHFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-tert-Butylphenyl)-6-[(4-ethoxyphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile: is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

4-(4-tert-butylphenyl)-6-(4-ethoxyanilino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4OS/c1-6-29-19-13-11-18(12-14-19)26-22-20(15-25)21(27-23(28-22)30-5)16-7-9-17(10-8-16)24(2,3)4/h7-14H,6H2,1-5H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAYODTBTXXZHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)C(C)(C)C)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-butylphenyl)-6-[(4-ethoxyphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the tert-butylphenyl, ethoxyphenyl, and methylsulfanyl groups. Common reagents used in these reactions include various amines, nitriles, and sulfur-containing compounds. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions, receptor binding, and cellular pathways.

Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals targeting specific diseases. The compound’s structure may allow it to interact with biological targets in unique ways, leading to novel therapeutic agents.

Industry: In industrial applications, the compound can be used in the development of new materials, catalysts, and chemical processes. Its stability and reactivity make it a valuable component in various industrial formulations.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenyl)-6-[(4-ethoxyphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and identify the molecular targets.

Comparison with Similar Compounds

  • 4-tert-Butylphenyl 4-ethoxybenzoate
  • 4-tert-Butylphenyl 3,5-dimethoxybenzoate
  • 4-tert-Butylphenylacetonitrile

Comparison: Compared to these similar compounds, 4-(4-tert-butylphenyl)-6-[(4-ethoxyphenyl)amino]-2-(methylsulfanyl)pyrimidine-5-carbonitrile stands out due to its unique combination of functional groups. This uniqueness allows for a broader range of chemical reactions and potential applications. The presence of the pyrimidine core and the specific arrangement of substituents contribute to its distinct properties and reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.